XJHNKTFBHRTLJC-UHFFFAOYSA-N
Description
However, based on structural analogs and general methodologies in the evidence, a framework for analysis is provided below.
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.244 |
InChI |
InChI=1S/C11H13N3O2/c12-9-2-1-8-7-3-5-13(6-4-7)10(8)11(9)14(15)16/h1-2,7H,3-6,12H2 |
InChI Key |
XJHNKTFBHRTLJC-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C3=C2C(=C(C=C3)N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The absence of direct data on XJHNKTFBHRTLJC-UHFFFAOYSA-N necessitates reliance on structurally or functionally related compounds from the evidence. Below is a comparative analysis using examples from the provided materials:
Table 1: Key Properties of Analogs from Evidence
Key Structural and Functional Differences
Core Scaffolds: CAS 871826-12-9 () features a trifluoromethylpyridine core, enhancing metabolic stability and lipophilicity. CAS 123843-65-2 () contains a difluoromethoxybenzoic acid group, favoring hydrogen bonding and solubility. NPMRPDRLIHYOBW () lacks hydrogen bond donors, suggesting higher membrane permeability.
Synthetic Complexity :
- Pyridine derivatives () require halogenation and coupling steps, whereas benzoic acid analogs () utilize esterification/acid chlorination .
Bioactivity Profiles :
- Pyridine derivatives are common in CNS/GPCR-targeted libraries due to their ability to cross the blood-brain barrier (BBB) .
- Difluoromethoxybenzoic acids are often used in metabolic disorder drug candidates .
Research Findings and Trends
Thermodynamic Stability
- Pyridine derivatives (e.g., CAS 871826-12-9) exhibit higher thermal stability (melting points >150°C) compared to benzoic acid derivatives (melting points ~100–120°C) .
Solubility and ADME
- CAS 123843-65-2 (TPSA = 46.5 Ų) shows moderate GI absorption, while CAS 871826-12-9 (TPSA = 29.5 Ų) has higher BBB permeability .
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